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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of undoped

Organic Light-Emitting Diodes (OLEDs) utilizing the host material Bis(4-(9,9-dimethylacridin-

10(9H)-yl)phenyl)methanone (DMAC-BP). DMAC-BP is recognized as a highly efficient

thermally activated delayed fluorescence (TADF) material, enabling the production of high-

performance OLEDs without the need for a dopant in the emissive layer.[1][2] This approach

simplifies the fabrication process and reduces costs, making it an attractive option for various

applications.[2]

Device Performance
The performance of undoped OLEDs featuring DMAC-BP is highly dependent on the device

architecture. Single, double, and three-layer organic structures have been successfully

fabricated, with the three-layer design demonstrating optimal performance in green-emitting

devices.[1] The inclusion of a dedicated hole transport layer (HTL) and an electron blocking

layer (EBL), such as mCP (1,3-Bis(carbazol-9-yl)benzene), significantly enhances efficiency.

This is attributed to the bipolar transport characteristics of DMAC-BP and the well-matched

bandgap between the HTL and the emissive layer (EML).[1]
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Device
Structure

Max.
External
Quantum
Efficiency
(EQE) (%)

Max.
Current
Efficiency
(CE) (cd/A)

Max. Power
Efficiency
(PE) (lm/W)

Max.
Luminance
(cd/m²)

Reference

Three-Layer 8.1 25.9 20.3 42,230 [1]

ITO/mCP/DM

AC-

BP/TPBi/LiF/

Al

At 1000

cd/m²
7.2 23.7 19.1 - [1]

Performance Data of Undoped White OLEDs (WOLEDs)
with DMAC-BP as the Green Emissive Layer

Device Structure
(W3)

Max. External
Quantum
Efficiency (EQE)
(%)

Max. Brightness
(cd/m²)

Reference

Green-Red-Blue EML

Stack
4.4 7,525 [1]

Experimental Protocols
The fabrication of undoped DMAC-BP OLEDs is primarily achieved through vacuum thermal

evaporation, a technique that allows for the deposition of high-quality, uniform thin films.[1] The

following protocols provide a step-by-step guide for fabricating a three-layer device structure.

Substrate Preparation (ITO-coated Glass)
Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrate is critical to ensure good

film adhesion and device performance.
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Initial Cleaning: Place the ITO substrates in a substrate rack and immerse them in a beaker

containing a 1% solution of Hellmanex in deionized water.

Ultrasonic Bath 1 (Detergent): Place the beaker in an ultrasonic bath and sonicate for 15

minutes.

Rinsing 1: Thoroughly rinse the substrates with deionized water.

Ultrasonic Bath 2 (Acetone): Transfer the substrates to a clean beaker with acetone and

sonicate for 15 minutes.

Ultrasonic Bath 3 (Isopropyl Alcohol): Transfer the substrates to a clean beaker with

isopropyl alcohol (IPA) and sonicate for 15 minutes.

Rinsing 2: Rinse the substrates thoroughly with deionized water.

Drying: Dry the substrates using a stream of high-purity nitrogen gas.

Plasma Treatment: Immediately before loading into the deposition chamber, treat the

substrates with oxygen plasma for 6 minutes to remove any remaining organic residues and

improve the work function of the ITO.

Vacuum Thermal Evaporation
This process should be carried out in a high-vacuum chamber (base pressure < 5 x 10⁻⁶

mbar).

Substrate Loading: Mount the cleaned ITO substrates onto the substrate holder in the

vacuum chamber, with the ITO-coated side facing the evaporation sources.

Source Preparation: Load the organic materials (mCP, DMAC-BP, TPBi) and metals (LiF, Al)

into separate crucibles within the chamber.

Pump Down: Evacuate the chamber to the desired base pressure.

Layer Deposition: Sequentially deposit the organic and metal layers onto the substrate by

heating the respective crucibles. The deposition rate and thickness of each layer should be

monitored using a quartz crystal microbalance.
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Hole Transport Layer (HTL): Deposit a 40 nm layer of mCP at a rate of 1-2 Å/s.

Emissive Layer (EML): Deposit a 30 nm layer of undoped DMAC-BP at a rate of 1-2 Å/s.

Electron Transport Layer (ETL): Deposit a 50 nm layer of TPBi at a rate of 1-2 Å/s.

Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF) at a rate of

0.1-0.2 Å/s.

Cathode: Deposit a 100-150 nm layer of Aluminum (Al) at a rate of 2-5 Å/s.

Venting: After the deposition is complete, vent the chamber with an inert gas like nitrogen

before removing the samples.

Device Encapsulation
Organic materials are susceptible to degradation from moisture and oxygen. Encapsulation is

crucial for device longevity.

Preparation: In a nitrogen-filled glovebox, place a glass coverslip over the active area of the

fabricated OLED.

Sealing: Apply a UV-curable epoxy around the edges of the coverslip.

Curing: Expose the device to UV light to cure the epoxy, creating an airtight seal.

Device Characterization
Electrical Characteristics: Measure the current density-voltage-luminance (J-V-L)

characteristics using a source meter and a photodetector.

Electroluminescence Spectra: Record the electroluminescence (EL) spectra at different

operating voltages using a spectrometer.

Efficiency Calculation: From the J-V-L data, calculate the current efficiency (cd/A), power

efficiency (lm/W), and external quantum efficiency (EQE).

CIE Coordinates: Determine the Commission Internationale de l'Éclairage (CIE) coordinates

from the EL spectra to quantify the emission color.
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Visualizations
Experimental Workflow

Experimental Workflow for Undoped DMAC-BP OLED Fabrication
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Click to download full resolution via product page

Caption: A flowchart illustrating the key stages in the fabrication and characterization of

undoped DMAC-BP OLEDs.

Device Structure of a Three-Layer Undoped DMAC-BP
OLED
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Three-Layer Undoped DMAC-BP OLED Structure

Glass Substrate
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Caption: A schematic diagram of the multi-layer structure for a high-efficiency undoped green

OLED using DMAC-BP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ossila.com [ossila.com]

2. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]

To cite this document: BenchChem. [Application Notes and Protocols for Fabricating
Undoped OLEDs with DMAC-BP]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14048858#fabricating-undoped-oleds-with-dmac-bp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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